REACTION_CXSMILES
|
[N:1]([CH:4]1[CH:9]([OH:10])[C:8]([CH3:12])([CH3:11])[O:7][C:6]2[CH:13]=[CH:14][S:15][C:5]1=2)=[N+]=[N-].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C(OCC)C>[NH2:1][CH:4]1[CH:9]([OH:10])[C:8]([CH3:11])([CH3:12])[O:7][C:6]2[CH:13]=[CH:14][S:15][C:5]1=2 |f:1.2.3.4.5.6|
|
Name
|
7-Azido-5,6-dihydro-6-hydroxy-5,5-dimethyl-7H-thieno[3,2-b]pyran
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1C2=C(OC(C1O)(C)C)C=CS2
|
Name
|
|
Quantity
|
0.67 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with successive dropwise addition of water (0.7 ml), 15% aqueous sodium hydroxide (0.7 ml) and water (2.0 ml)
|
Type
|
CUSTOM
|
Details
|
The aluminum salts were removed by filtration
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the ether solution was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC1C2=C(OC(C1O)(C)C)C=CS2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.64 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |